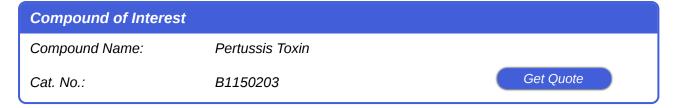


# structural comparison of pertussis toxin and cholera toxin

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An In-depth Technical Guide to the Structural and Functional Comparison of **Pertussis Toxin** and Cholera Toxin

#### Introduction

Pertussis toxin (PT) and Cholera toxin (CT) are potent bacterial exotoxins that manipulate host cell signaling pathways, leading to the distinct pathologies of whooping cough and cholera, respectively. Produced by Bordetella pertussis, PT is a primary virulence factor in colonizing the respiratory tract.[1] In contrast, CT is secreted by Vibrio cholerae in the small intestine and is responsible for the profuse, watery diarrhea characteristic of cholera.[2][3] Both toxins belong to the A-B family of toxins, sharing a common architectural theme where an enzymatically active 'A' subunit is delivered into the host cell by a receptor-binding 'B' subunit. [1][4] Despite this shared framework, their structural nuances, receptor specificities, and enzymatic targets diverge significantly, resulting in distinct manipulations of host G-protein signaling. This guide provides a detailed comparison of their structure, mechanism of action, and the experimental methodologies used for their characterization.

# **Structural Comparison**

Both PT and CT are complex oligomeric proteins, but they differ substantially in their subunit composition and assembly. CT is a classic example of an AB<sub>5</sub> holotoxin, characterized by a symmetrical pentameric B-subunit ring.[2] PT, while also classified as an AB<sub>5</sub>-type toxin, possesses a more complex and asymmetrical B-oligomer composed of four distinct protein subunits.[1][5]



#### **Subunit Architecture and Molecular Weights**

Cholera Toxin is a hexameric protein of approximately 84 kDa. Its A-subunit (~28 kDa) is proteolytically cleaved into an A1 fragment (~22 kDa), which contains the enzymatic activity, and an A2 fragment (~5 kDa), which tethers the A-subunit to the B-pentamer.[4][6] The B-component is a stable, doughnut-shaped pentamer composed of five identical B-subunits, each approximately 11 kDa.[2][6]

**Pertussis Toxin** is a 105 kDa hexamer composed of six polypeptide chains representing five distinct subunits (S1 through S5).[5] The enzymatic A-protomer is the S1 subunit. The receptor-binding B-oligomer is a pentamer made of four different subunits in a specific arrangement: S2, S3, S5, and two copies of S4.[1][7] The S5 subunit is thought to hold together two distinct dimers, S2-S4 and S3-S4, forming the complete B-oligomer.[8] This heterogeneity in the B-oligomer is a key structural difference from the homopentameric CT.

Table 1: Comparative Summary of Pertussis Toxin and Cholera Toxin Subunits

| Feature                             | Pertussis Toxin (PT)                                  | Cholera Toxin (CT)                           |
|-------------------------------------|---|--|
| Toxin Family                        | AB₅-type Exotoxin[1]                                  | AB <sub>5</sub> -type Exotoxin[2]            |
| Total Mol. Weight                   | ~105 kDa[5]   | ~84 kDa[6]                                   |
| A-Subunit                           | S1 (~26 kDa)  | A (~28 kDa), cleaved to A1 and A2[6]         |
| B-Subunit                           | Heteropentameric B-<br>oligomer[1]                    | Homopentameric B-pentamer (Choleragenoid)[4] |
| B-Subunit Stoichiometry             | 1 S2 : 1 S3 : 2 S4 : 1 S5[7]                          | 5 identical B subunits[2]                    |
| Individual B-Subunit Mol.<br>Weight | S2: ~22 kDa, S3: ~22 kDa, S4:<br>~12 kDa, S5: ~11 kDa | ~11 kDa each[6]                              |

# **Receptor Binding and Cellular Entry**

The entry of both toxins into a host cell is a multi-step process initiated by the binding of the Bsubunit to specific glycoconjugate receptors on the cell surface, followed by endocytosis and retrograde transport.



#### **Receptor Specificity**

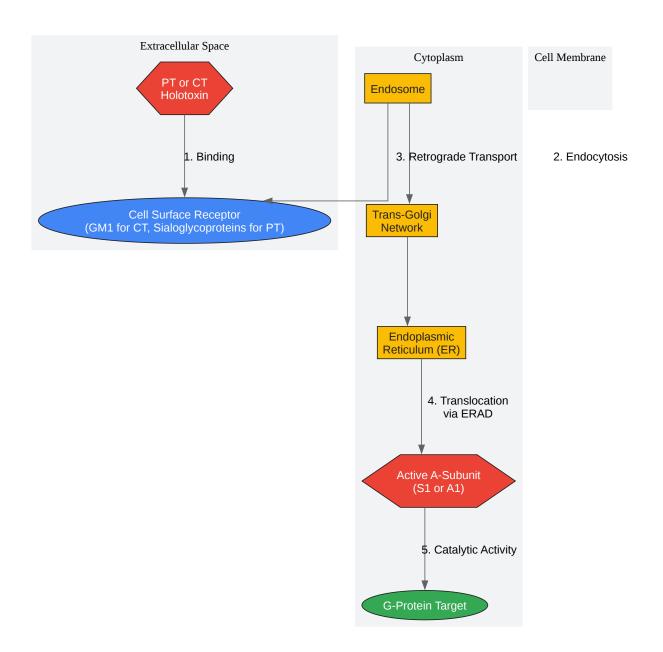
The B-pentamer of Cholera Toxin binds with high affinity to the monosialoganglioside GM1 receptor, which is abundant in the lipid rafts of intestinal epithelial cells.[2][9] Each of the five B-subunits has a binding site for the pentasaccharide headgroup of GM1.[6][9] While GM1 is the primary receptor, CT can also interact with other fucosylated glycoconjugates, expanding its binding capacity.[2][10]

The B-oligomer of **Pertussis Toxin** exhibits broader receptor specificity, binding to a variety of sialoglycoproteins on the surface of different cell types, which contributes to its wide-ranging systemic effects.[5] The S2 and S3 subunits are primarily responsible for receptor recognition. [11] Specifically, S2 is known to bind to a glycolipid found on ciliated epithelial cells, while S3 binds to a glycoprotein on phagocytic cells.[11]

## Internalization and Intracellular Trafficking

Once bound to their respective receptors, both PT and CT are internalized by endocytosis. They then undergo retrograde transport through the trans-Golgi network to the endoplasmic reticulum (ER).[1][12] This transport pathway is crucial for the eventual translocation of the enzymatic A-subunit into the cytosol. In the ER, the A-subunit is released from the holotoxin. For CT, the A1 and A2 fragments are separated by the reduction of a disulfide bond.[2] For PT, the S1 subunit detaches from the B-oligomer.[5] The now-unfolded A-subunit is then thought to be co-opted by the ER-associated degradation (ERAD) pathway, which mistakenly transports it into the cytosol, where it refolds into its active conformation.[1][12]





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Fig 1. Generalized cellular entry and trafficking pathway for PT and CT.



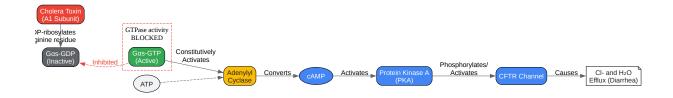
## **Enzymatic Activity and Mechanism of Action**

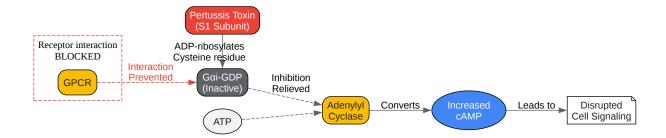
The pathogenic effects of both toxins stem from the ADP-ribosyltransferase activity of their A-subunits. This involves the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a specific amino acid residue on the alpha subunit of a target heterotrimeric G-protein.[5][13]

#### Cholera Toxin: Constitutive Activation of Gas

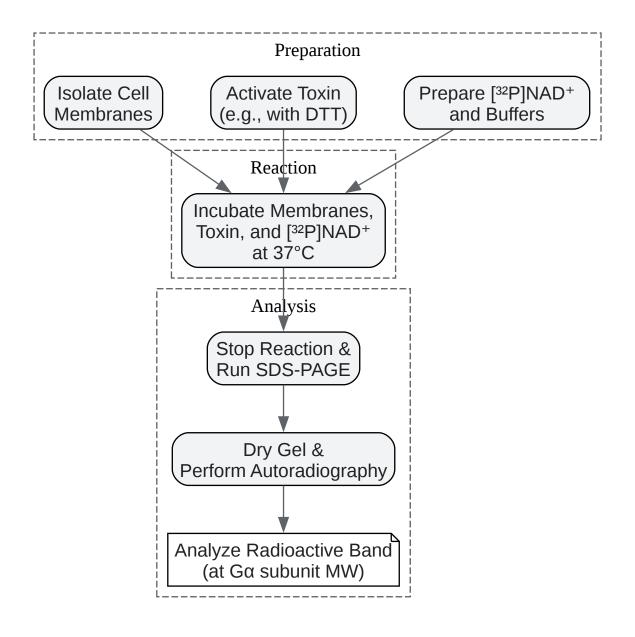
The A1 subunit of CT catalyzes the ADP-ribosylation of a specific arginine residue on the α-subunit of the stimulatory G-protein (Gαs).[6][14] This covalent modification traps Gαs in its GTP-bound, active state by inhibiting its intrinsic GTPase activity.[15] The persistently active Gαs continuously stimulates adenylyl cyclase, leading to a dramatic and unregulated increase in intracellular cyclic AMP (cAMP) levels.[12][14] This surge in cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, causing a massive efflux of chloride ions and water into the intestinal lumen, resulting in severe diarrhea.[14][16]











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